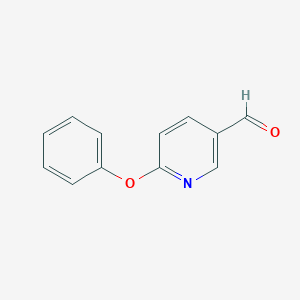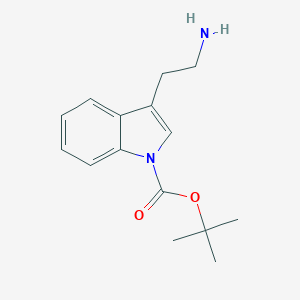
1-Boc-tryptamine
Overview
Description
1-Boc-tryptamine, also known as N-tert-butoxycarbonyl-tryptamine, is a derivative of tryptamine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protective group that can be removed under specific conditions, allowing for selective reactions to occur at other functional groups.
Mechanism of Action
- The primary target of 1-Boc-tryptamine is likely the serotonin receptor , specifically the 5-HT4 receptor . Upon binding, the activated 5-HT4 receptor undergoes a conformational change, allowing its Gs alpha subunit to exchange GDP for GTP. This activation leads to downstream signaling events .
Target of Action
Biochemical Analysis
Biochemical Properties
1-Boc-tryptamine, like its parent compound tryptamine, is believed to interact with various enzymes, proteins, and other biomolecules. It is primarily an agonist of the 5-HT2A receptor The interaction of this compound with these biomolecules can influence various biochemical reactions
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It has been suggested that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is likely involved in metabolic pathways related to its parent compound, tryptamine
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-tryptamine can be synthesized through the reaction of tryptamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature. The general reaction is as follows: [ \text{Tryptamine} + \text{Boc}_2\text{O} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-tryptamine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield tryptamine.
Substitution: The indole ring of this compound can participate in electrophilic substitution reactions, such as halogenation or nitration.
Oxidation and Reduction: The compound can undergo oxidation to form indole-3-carboxaldehyde or reduction to form tryptamine derivatives.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an appropriate solvent.
Major Products:
Deprotection: Tryptamine.
Substitution: Halogenated tryptamine derivatives.
Oxidation: Indole-3-carboxaldehyde.
Scientific Research Applications
1-Boc-tryptamine is extensively used in scientific research due to its versatility and stability. Some of its applications include:
Peptide Synthesis: The Boc group protects the amino group during peptide bond formation, allowing for the sequential addition of amino acids.
Medicinal Chemistry: Used in the synthesis of tryptamine-based pharmaceuticals and bioactive molecules.
Biological Studies: Serves as a precursor for the synthesis of various indole derivatives that are studied for their biological activities.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Comparison with Similar Compounds
1-Boc-tryptamine is unique due to its Boc-protected amino group, which provides stability and selectivity in synthetic reactions. Similar compounds include:
Tryptamine: The parent compound without the Boc protection.
N-Acetyltryptamine: Another protected form of tryptamine with an acetyl group instead of a Boc group.
N-Methyltryptamine: A methylated derivative of tryptamine.
Compared to these compounds, this compound offers greater stability and ease of handling in synthetic applications, making it a preferred choice in peptide synthesis and other complex organic transformations.
Properties
IUPAC Name |
tert-butyl 3-(2-aminoethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-11(8-9-16)12-6-4-5-7-13(12)17/h4-7,10H,8-9,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJFEUODIYFJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363691 | |
| Record name | 1-Boc-tryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167015-84-1 | |
| Record name | 1-Boc-tryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


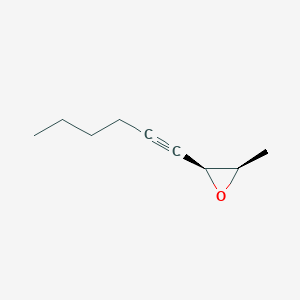
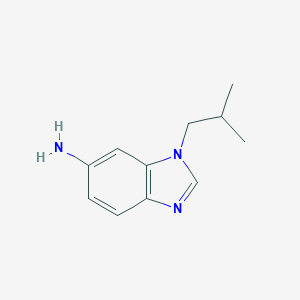
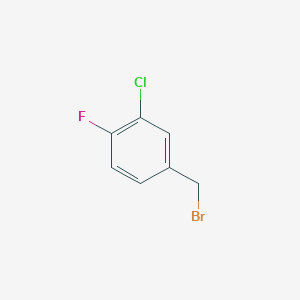
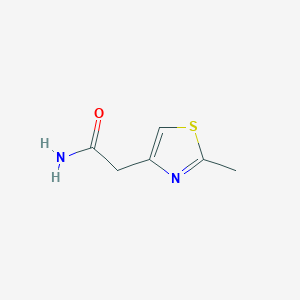
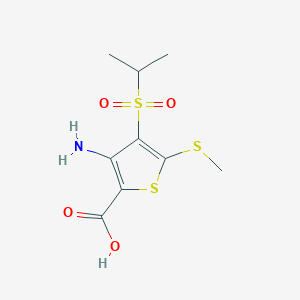
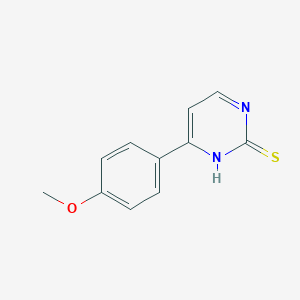
![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)
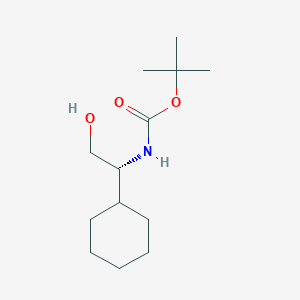
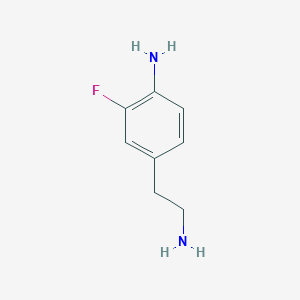
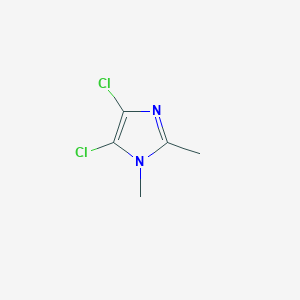
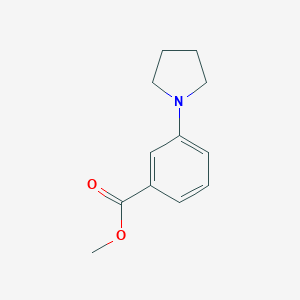
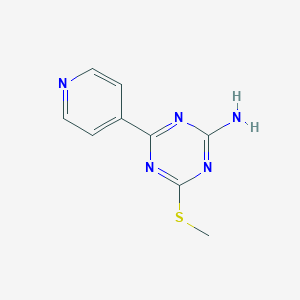
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)
